Aqueous Solubility of Oxaprozin Potassium vs. Oxaprozin Acid and Alternative Salts
Oxaprozin potassium demonstrates substantially higher aqueous solubility than the parent acid and the sodium salt. The potassium salt solubility is 370 mg/mL, while the sodium salt achieves 260 mg/mL and the free acid is only 1.7 mg/mL [1]. This 218‑fold increase relative to the acid and 1.4‑fold increase relative to the sodium salt enable faster dissolution and greater formulation versatility.
| Evidence Dimension | Aqueous solubility (mg/mL) |
|---|---|
| Target Compound Data | 370 mg/mL |
| Comparator Or Baseline | Oxaprozin acid: 1.7 mg/mL; Oxaprozin sodium salt: 260 mg/mL; Oxaprozin TRIS salt: 380 mg/mL |
| Quantified Difference | 218‑fold higher than acid; 1.4‑fold higher than sodium salt; 0.97‑fold of TRIS salt |
| Conditions | Water solubility as reported in patent specification |
Why This Matters
Superior solubility directly correlates with faster dissolution and absorption, enabling more rapid onset of analgesia and supporting liquid or rapidly disintegrating solid dosage forms that are not feasible with the free acid.
- [1] US Patent 6,030,643. Potassium, sodium and tris oxaprozin salt pharmaceutical formulations. View Source
